N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorobenzene ring and a sulfonamide group, which are known for their diverse applications in medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with CDK2 and the subsequent changes in cell cycle regulation. This could potentially lead to altered cell division and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Isothiazolidine Ring: The isothiazolidine ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an oxidizing agent like hydrogen peroxide.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the isothiazolidine derivative reacts with a halogenated benzene compound.
Introduction of the Fluorobenzene Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-chlorobenzenesulfonamide
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-bromobenzenesulfonamide
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-iodobenzenesulfonamide
Uniqueness
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-12-4-1-7-15(10-12)24(21,22)17-13-5-2-6-14(11-13)18-8-3-9-23(18,19)20/h1-2,4-7,10-11,17H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNQJDBHDHBKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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